molecular formula C22H26N2O4S B2794853 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide CAS No. 922104-62-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B2794853
CAS No.: 922104-62-9
M. Wt: 414.52
InChI Key: RVZXZOPXCIKNQQ-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C22H26N2O4S and its molecular weight is 414.52. The purity is usually 95%.
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Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide is a compound with promising biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N2O4SC_{23}H_{28}N_{2}O_{4}S with a molecular weight of approximately 428.5 g/mol. The structure features a complex arrangement that includes a benzo[b][1,4]oxazepine core, which is known for various biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its effects by inhibiting specific kinases involved in cancer cell proliferation and survival. Research has shown that derivatives with similar structures can inhibit BRAF(V600E) and EGFR pathways .
  • Case Study : A study on pyrazole derivatives (related compounds) demonstrated their ability to induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting the potential for similar mechanisms in the oxazepine derivatives .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Research Findings : Compounds containing the oxazepine structure have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that N-(5-allyl...) may similarly modulate inflammatory responses .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have revealed:

  • In vitro Studies : Compounds with similar frameworks have demonstrated activity against a range of bacterial strains. The sulfonamide group is particularly known for enhancing antibacterial activity .

Summary of Biological Activities

Activity TypeMechanism/FindingsReferences
AnticancerInhibition of BRAF(V600E), EGFR; apoptosis induction
Anti-inflammatoryModulation of cytokine production
AntimicrobialEffective against various bacterial strains

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with N-(5-allyl...) and its derivatives. Potential studies could include:

  • In vivo Models : Testing the efficacy and safety in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
  • Combination Therapies : Exploring synergistic effects with existing anticancer or anti-inflammatory agents.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-5-11-24-19-13-18(9-10-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-7-16(2)12-17/h5-10,12-13,23H,1,11,14-15H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZXZOPXCIKNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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